N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide, also known as AZD-6482, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The A2A receptor is involved in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Therefore, AZD-6482 has potential applications in the treatment of various diseases, including inflammation, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine. The activation of the A2A receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide binds to the A2A receptor and prevents the activation of these signaling pathways. This results in the inhibition of inflammation, reduction of oxidative stress, and improvement of cardiovascular function.
Biochemical and Physiological Effects:
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to reduce inflammation, oxidative stress, and improve cardiovascular function. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for the specific inhibition of this receptor. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been extensively studied in various preclinical and clinical studies, which provides a wealth of information on its potential applications and mechanisms of action. However, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide may be influenced by other factors, such as the presence of other adenosine receptors or signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. One potential application is in the treatment of Parkinson's disease. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of cardiovascular diseases, such as heart failure. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve cardiovascular function in animal models, and further studies are needed to determine its potential applications in humans. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide on other adenosine receptors and signaling pathways should be further studied to better understand its mechanisms of action.
Synthesemethoden
The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanamine to form N-[4-(azepan-1-yl)phenyl]-4-bromoaniline. This compound is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been described in various research articles and patents.
Wissenschaftliche Forschungsanwendungen
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been extensively studied in various preclinical and clinical studies. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury, and improve cardiovascular function. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-9-10-16(20)22-17(15)18(24)21-13-5-7-14(8-6-13)23-11-3-1-2-4-12-23/h5-10H,1-4,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOAERRDBFHXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.